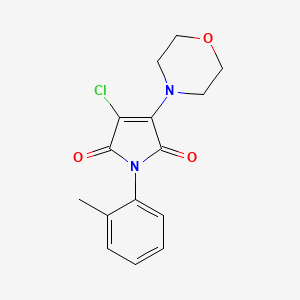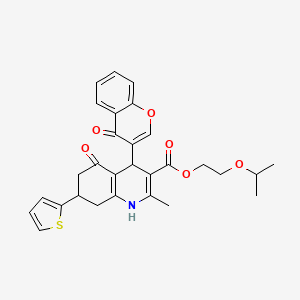![molecular formula C23H18BrN3O6S B11623104 ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623104.png)
ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a brominated hydroxy-nitrobenzylidene moiety, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The synthesis begins with the preparation of the thiazolopyrimidine core. This can be achieved through the condensation of a thioamide with a β-ketoester in the presence of a base, such as sodium ethoxide, under reflux conditions.
Bromination: The resulting thiazolopyrimidine intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent, such as chloroform or dichloromethane.
Nitration: The brominated intermediate undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Hydroxylation: The nitro intermediate is hydroxylated using a suitable hydroxylating agent, such as sodium hydroxide or potassium hydroxide, to introduce the hydroxy group.
Formation of the Benzylidene Moiety: The final step involves the condensation of the hydroxylated intermediate with an aldehyde, such as benzaldehyde, in the presence of a base, such as piperidine, to form the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions to form the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. For example, reaction with sodium methoxide can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Tin(II) chloride in hydrochloric acid, iron powder in acetic acid.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Methoxy or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Wirkmechanismus
The mechanism of action of ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Ethyl (2E)-2-(5-chloro-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with a chlorine atom instead of bromine.
This compound: Similar structure but with different substituents on the benzylidene moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic, chemical, and biological properties.
Eigenschaften
Molekularformel |
C23H18BrN3O6S |
|---|---|
Molekulargewicht |
544.4 g/mol |
IUPAC-Name |
ethyl (2E)-2-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H18BrN3O6S/c1-3-33-22(30)18-12(2)25-23-26(19(18)13-7-5-4-6-8-13)21(29)17(34-23)10-14-9-15(24)11-16(20(14)28)27(31)32/h4-11,19,28H,3H2,1-2H3/b17-10+ |
InChI-Schlüssel |
PPPUNKUSHURUJC-LICLKQGHSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=C(C(=CC(=C4)Br)[N+](=O)[O-])O)/S2)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazinyl]ethanol](/img/structure/B11623023.png)
![methyl 4-[1-hydroxy-10-(phenylcarbonyl)-3-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11623024.png)


![Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11623034.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623045.png)
![N,N-diethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidin-2-yl}aniline](/img/structure/B11623046.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623047.png)
![2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623053.png)
![N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11623057.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623065.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623076.png)
![methyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623099.png)
